Mutanocyclin

Description

Structure

3D Structure

Properties

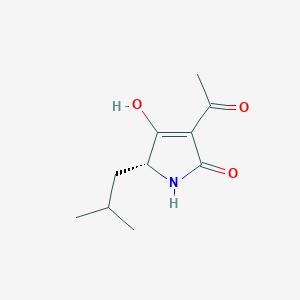

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

(2R)-4-acetyl-3-hydroxy-2-(2-methylpropyl)-1,2-dihydropyrrol-5-one |

InChI |

InChI=1S/C10H15NO3/c1-5(2)4-7-9(13)8(6(3)12)10(14)11-7/h5,7,13H,4H2,1-3H3,(H,11,14)/t7-/m1/s1 |

InChI Key |

SHHAXAUQMPMPRV-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1C(=C(C(=O)N1)C(=O)C)O |

Canonical SMILES |

CC(C)CC1C(=C(C(=O)N1)C(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of Mutanocyclin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutanocyclin is a naturally occurring unacylated tetramic acid produced by the oral bacterium Streptococcus mutans. This secondary metabolite has garnered significant interest due to its specific and potent biological activities, particularly its ability to inhibit the morphological transition of the opportunistic fungal pathogen Candida albicans from yeast to hyphal form, a critical step in its virulence. This guide provides a comprehensive overview of the chemical structure, biosynthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, biological evaluation, and the investigation of its effects on gene expression are provided, along with a summary of its quantitative bioactivity. This document aims to serve as a valuable resource for researchers investigating inter-kingdom communication, novel antifungal agents, and the chemical ecology of the oral microbiome.

Chemical Structure and Properties

This compound is classified as an unacylated tetramic acid. Its chemical formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol .[1] The core structure consists of a five-membered pyrrolidine-2,4-dione ring.

Chemical Structure of this compound:

SMILES: CC(=O)C1=C(O)NC(=O)[C@H]1CC(C)C

Biosynthesis

This compound is synthesized by a subset of Streptococcus mutans strains that harbor the muc biosynthetic gene cluster (BGC).[2][3] This gene cluster encodes a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) machinery. The biosynthesis also involves the production of acylated tetramic acids called reutericyclins, from which this compound can be derived through deacylation by the enzyme MucF, a membrane-associated aminoacylase.[4] The production of this compound is essential for the ability of S. mutans to inhibit C. albicans filamentation, as demonstrated by the lack of this inhibitory effect in a Δmuc mutant of S. mutans.[2]

Mechanism of Action

The primary and most well-characterized biological activity of this compound is the inhibition of the yeast-to-hypha transition in Candida albicans. This morphological shift is a key virulence factor for the fungus, enabling it to invade host tissues. This compound exerts this effect by modulating the Ras1-cAMP/PKA signaling pathway.[2][5]

Specifically, this compound's activity involves the regulation of the PKA catalytic subunit Tpk2 and its downstream target, the transcriptional regulator Sfl1.[2] This leads to downstream effects on the expression of genes involved in filamentation, cell wall biogenesis, and virulence.

Caption: Signaling pathway of this compound's inhibitory action on Candida albicans filamentation.

Quantitative Bioactivity Data

The biological activity of this compound has been quantified in various assays. The following table summarizes key findings from the literature.

| Assay | Organism | Effect | Concentration | Reference |

| Filamentation Inhibition | Candida albicans SC5314 | Dose-dependent inhibition of filamentation | 8, 16, 32 µg/mL | [1][2] |

| Gene Expression Modulation | Candida albicans SC5314 | Decreased mRNA expression of HWP1, ECE1, FLO8, TEC1 | 32 µg/mL | [1] |

| Biofilm Inhibition | In vitro oral biofilm model | 50% decrease in biofilm formation | 100-500 µM | [6] |

| Growth Inhibition | Streptococcus mutans | Inhibition of planktonic growth and biofilm formation | ≥ 64 µg/mL | [7] |

| Growth Promotion | Streptococcus gordonii, Streptococcus sanguinis | Stimulation of planktonic growth | 64, 128 µg/mL | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Chemical Synthesis of this compound

This protocol is a more detailed interpretation based on the brief description found in the literature.[2]

Caption: Workflow for the chemical synthesis of this compound.

Materials:

-

Boc-protected D-Leucine (Boc-D-Leu)

-

Meldrum's acid

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Acetyl chloride (AcCl)

-

Appropriate solvents (e.g., dichloromethane, ethyl acetate) and reagents for work-up and purification.

Procedure:

-

Coupling: In a suitable reaction vessel, dissolve Boc-D-Leu and Meldrum's acid in an appropriate anhydrous solvent (e.g., dichloromethane). Add EDC and a catalytic amount of DMAP. Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, perform a standard aqueous work-up to remove water-soluble reagents. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the coupled intermediate.

-

Cyclization: Dissolve the purified intermediate in methanol and heat the solution to reflux. Monitor the reaction by TLC until the cyclization to the N-protected tetramic acid is complete.

-

Purification: Remove the solvent under reduced pressure and purify the product by column chromatography.

-

Deprotection: Treat the N-protected tetramic acid with trifluoroacetic acid in a suitable solvent to remove the Boc protecting group. After the reaction is complete, remove the TFA and solvent under reduced pressure.

-

Acetylation: Dissolve the deprotected tetramic acid core in an appropriate solvent and treat it with acetyl chloride to perform the C3-acetylation.

-

Final Purification: After the acetylation is complete, perform a suitable work-up and purify the final product, this compound, by column chromatography or recrystallization.

Candida albicans Filamentation Inhibition Assay

This protocol is based on the methodology described by Tao et al. (2022).[2]

Caption: Experimental workflow for the Candida albicans filamentation inhibition assay.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

YPD agar and broth

-

Filamentous growth medium (e.g., BHI-sucrose or Lee's glucose medium)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Microscope slides and coverslips

-

Incubator at 30°C

-

Microscope

Procedure:

-

Prepare C. albicans Culture: Streak C. albicans from a frozen stock onto a YPD agar plate and incubate at 30°C for 24 hours. Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.

-

Cell Preparation: Collect the cells by centrifugation, wash them twice with sterile phosphate-buffered saline (PBS), and resuspend them in the filamentous growth medium. Adjust the cell density to approximately 1 x 10⁴ cells/mL.

-

Assay Setup: In a multi-well plate or culture tubes, add the C. albicans cell suspension.

-

Treatment: Add this compound to the designated wells at final concentrations of 8, 16, and 32 µg/mL. To the control wells, add an equivalent volume of DMSO.

-

Incubation: Incubate the plate or tubes at 30°C for 24 to 48 hours.

-

Microscopic Analysis: After incubation, take an aliquot from each well, place it on a microscope slide with a coverslip, and observe under a microscope.

-

Quantification: For each condition, count approximately 200 cells and determine the percentage of filamentous cells. The degree of filamentation can be scored based on the percentage and length of the hyphae.

RNA-Seq Analysis of this compound-Treated Candida albicans

This protocol provides a general workflow for analyzing the transcriptomic response of C. albicans to this compound treatment.

Caption: Workflow for RNA-Seq analysis of Candida albicans treated with this compound.

Procedure:

-

Cell Culture and Treatment: Grow C. albicans as described in the filamentation assay protocol. Treat the cells with 32 µg/mL this compound or DMSO as a control under filament-inducing conditions for a specified time (e.g., 24 hours).

-

RNA Extraction: Harvest the cells by centrifugation and perform total RNA extraction using a suitable kit or protocol (e.g., Trizol-based method). Ensure the RNA quality is high, with an A260/A280 ratio of ~2.0.

-

Library Preparation: Prepare cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Read Mapping: Align the reads to the C. albicans reference genome.

-

Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control. A fold-change cutoff (e.g., >2 or <-2) and a statistical significance threshold (e.g., FDR-adjusted p-value < 0.05) are typically used.

-

Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the differentially expressed genes to identify the biological processes affected by this compound.

-

Conclusion

This compound represents a fascinating example of chemical communication between bacterial and fungal species in the oral cavity. Its specific inhibitory effect on C. albicans filamentation, a key virulence trait, makes it a promising lead compound for the development of novel antifungal therapies that target virulence rather than viability, potentially reducing the pressure for resistance development. The detailed protocols and data presented in this guide are intended to facilitate further research into the biological activities of this compound and its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Global Transcriptomic Analysis of the Candida albicans Response to Treatment with a Novel Inhibitor of Filamentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional profiling in Streptococcus mutans: construction and examination of a genomic collection of gene deletion mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dual transcriptome of Streptococcus mutans and Candida albicans interplay in biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Mutanocyclin: A Secondary Metabolite from Streptococcus mutans with Therapeutic Potential

An In-depth Technical Guide on the Discovery, Origin, and Activity of Mutanocyclin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptococcus mutans is a primary etiological agent of dental caries, a widespread chronic disease. Its virulence is attributed to its ability to form biofilms (plaque), produce vast amounts of lactic acid, and thrive in acidic environments.[1][2] Beyond these core traits, the competitive fitness of S. mutans within the complex oral microbiome is enhanced by its production of various small molecules, including bacteriocins and other secondary metabolites.[1][2] Recently, a novel tetramic acid, this compound (MUC), was identified as a secondary metabolite produced by a subset of S. mutans strains.[3] This discovery has opened new avenues for understanding the ecological role of S. mutans and for developing novel anti-cariogenic strategies. This guide provides a comprehensive overview of the discovery, biosynthesis, and multifaceted biological activities of this compound.

Discovery and Origin

This compound was first discovered in 2019 by Hao et al. during a study aimed at expressing biosynthetic gene clusters (BGCs) from anaerobic bacteria within a S. mutans UA159 host.[3] It was identified as a natural secondary metabolite produced by a specific BGC, designated BGC1.[3] Further research revealed that approximately 15% of S. mutans strains harbor the genetic machinery necessary for its production.[3]

The production of this compound is governed by the muc biosynthetic gene cluster.[1][2][4] This cluster, composed of genes mucA through mucJ, orchestrates the synthesis of both this compound and a related group of compounds called reutericyclins.[2][4]

Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to that of reutericyclins. The core of the pathway involves a non-ribosomal peptide synthetase (NRPS) encoded by mucD and a polyketide synthase (PKS) encoded by mucE.[4] These enzymes, along with tailoring enzymes encoded by mucA, mucB, and mucC, assemble the acylated tetramic acid structures of reutericyclins.[1][2][4]

The final step in this compound synthesis is the cleavage of the acyl chain from a reutericyclin precursor. This reaction is catalyzed by the MucF acylase, yielding the unacylated tetramic acid core of this compound.[1][2] Consequently, a deletion of the mucF gene results in the accumulation of reutericyclins and the abolishment of this compound production.[2][5]

The expression of the muc BGC is regulated by at least two transcriptional regulators, mucG and mucH.[4] mucH acts as a transcriptional activator, and its deletion leads to a reduction in both this compound and reutericyclin production.[4] Conversely, deletion of mucG results in increased production of these compounds.[4]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities that position it as a modulator of the oral biofilm microenvironment. Unlike the related reutericyclin A, which shows potent, broad-spectrum antimicrobial activity at nanomolar concentrations, this compound's effects are more specific and typically observed at micromolar concentrations.[1][2]

Anti-Cariogenic Activity against S. mutans

This compound demonstrates significant inhibitory effects on the key virulence traits of its parent organism, S. mutans. It has been shown to inhibit planktonic growth, biofilm formation, lactic acid production, and the synthesis of water-insoluble glucans and extracellular polysaccharides (EPS).[3][6][7]

The mechanism behind these effects involves the downregulation of critical virulence-associated genes.[3]

-

gtfB and gbpC : Expression of these genes, which are essential for EPS synthesis and biofilm architecture, is significantly reduced in the presence of this compound.[3]

-

ldh : This gene encodes lactate dehydrogenase, a key enzyme in lactic acid production. This compound treatment inhibits its expression, thereby reducing acidification of the environment.[3][8]

Interestingly, this compound treatment also appears to trigger a stress response in S. mutans, leading to the upregulation of two-component systems like comDE and vicRK.[3][7] This suggests a complex regulatory response to the presence of this secondary metabolite.

Modulation of Oral Microbial Communities

This compound selectively influences the composition of oral microbial communities. While it inhibits S. mutans, it has been observed to stimulate the growth of beneficial commensal streptococci, such as Streptococcus gordonii and Streptococcus sanguinis, at lower concentrations.[3][6] It also specifically reduces the abundance of the cariogenic species Limosilactobacillus fermentum.[1]

This ecological modulation is partly achieved by enhancing the antagonistic capabilities of commensal bacteria. This compound upregulates the expression of the spxB gene in S. gordonii and S. sanguinis.[6][7] This gene is responsible for the production of hydrogen peroxide (H₂O₂), a compound that is inhibitory to the growth of S. mutans.[6][8]

Inhibition of Candida albicans Filamentation

In the context of inter-kingdom interactions, S. mutans and the opportunistic fungal pathogen Candida albicans often coexist in oral biofilms. This compound secreted by S. mutans has been found to suppress the filamentous growth and virulence of C. albicans.[9][10][11] Filamentation is a key virulence trait for C. albicans, enabling tissue invasion.

The mechanism of this inhibition involves the regulation of the conserved cAMP/protein kinase A (PKA) signaling pathway in C. albicans.[9][11] this compound's activity targets the PKA catalytic subunit Tpk2 and its preferential binding target, the transcriptional repressor Sfl1.[9] This interference disrupts the normal signaling cascade that leads to hyphal formation.

Quantitative Data Summary

The biological effects of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: Inhibitory Concentrations of this compound

| Target/Process | Organism/System | Effective Concentration | Citation(s) |

| Biofilm Formation Inhibition | In vitro oral biofilm model | >500 µM | [1],[2] |

| Planktonic Growth Inhibition | S. mutans | 64 - 256 µg/mL | [3] |

| Filamentation Inhibition | C. albicans | 8 - 32 µg/mL | [10] |

| Growth Promotion | S. gordonii, S. sanguinis | 64 - 128 µg/mL | [3] |

Table 2: Effect of this compound on Gene Expression in S. mutans

| Gene | Function | Concentration | Fold Change (Approx.) | Citation(s) |

| gtfB | Insoluble glucan synthesis | 64 µg/mL | ↓ 0.51-fold | [3] |

| gbpC | Glucan binding, adhesion | 64 µg/mL | ↓ 0.38-fold | [3] |

| ldh | Lactic acid production | 128 - 256 µg/mL | Significantly Inhibited | [3] |

Experimental Protocols

This section details the methodologies used in key experiments for the study of this compound.

Chemical Synthesis of this compound

This compound can be chemically synthesized for experimental use, which is crucial as purification from S. mutans cultures can be low-yield.

-

Starting Materials : Boc-protected D-Leucine and Meldrum's acid.[10]

-

Coupling : The two starting materials are coupled in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) hydrochloride and dimethylaminopyridine (DMAP).[10]

-

Cyclization : The lactam ring is formed by heating the product in methanol (MeOH) to yield the N-protected tetramic acid.[10]

-

Deprotection : The Boc protecting group is removed using trifluoroacetic acid (TFA).[10]

-

Acetylation : C3-acetylation is performed with acetyl chloride (AcCl) in the presence of boron trifluoride-diethyl ether complex (BF₃·OEt₂) to generate the final this compound product.[10]

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the effect of this compound on total biofilm biomass.

-

Preparation : A 24-well plate is coated with 100 µL of fresh saliva per well, air-dried for 40 minutes, and UV cross-linked for 40 minutes.[1]

-

Inoculation : An in vitro biofilm community (derived from human saliva) is cultured in the wells in the presence of varying concentrations of purified this compound.

-

Incubation : The plate is incubated for a set period (e.g., 16-24 hours) under appropriate conditions.

-

Staining : The supernatant is removed, and the wells are washed to remove planktonic cells. The remaining biofilm is stained with crystal violet solution.

-

Quantification : After washing away excess stain, the bound crystal violet is solubilized (e.g., with ethanol), and the absorbance is read on a plate reader to quantify the biofilm biomass.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in gene expression in response to this compound.

-

Biofilm Culture : Biofilms are cultured in multi-well plates with and without this compound treatment for a specified duration (e.g., 24 hours).[3][7]

-

RNA Extraction : Biofilms are harvested by centrifugation, and total RNA is extracted using a commercial kit (e.g., miRNeasy Mini Kit).[3][7]

-

cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase reagent kit.[3][7]

-

PCR Amplification : qRT-PCR is performed using a real-time PCR system with specific primers for the target genes (e.g., gtfB, ldh) and a reference gene (e.g., 16S rRNA).[7]

-

Analysis : The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[7]

Conclusion and Future Directions

This compound is a fascinating secondary metabolite that plays a complex role in the ecology of the oral microbiome. Produced by the primary caries pathogen S. mutans, it paradoxically exhibits anti-cariogenic properties by inhibiting the virulence of its producer and modulating the surrounding microbial community to favor a healthier state.[3][6][7] Its ability to suppress the virulence of the fungal pathogen C. albicans further highlights its potential as a therapeutic agent.[9]

Future research should focus on elucidating the full spectrum of its activity and its precise mechanisms of action.[1][2] Investigating its potential anti-inflammatory properties, as suggested in murine models, is a critical next step.[2][5] Understanding the environmental cues and regulatory networks that control the expression of the muc gene cluster in S. mutans will provide deeper insights into its ecological function. Ultimately, this compound represents a promising lead compound for the development of novel, ecologically-focused therapies to prevent dental caries and manage oral dysbiosis.

References

- 1. Frontiers | Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm [frontiersin.org]

- 2. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. biorxiv.org [biorxiv.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mutanocyclin Biosynthetic Gene Cluster: A Technical Guide for Researchers

For Immediate Release

[CITY, STATE] – [DATE] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the identification and characterization of the mutanocyclin biosynthetic gene cluster (muc). This compound, a tetramic acid derivative produced by the cariogenic bacterium Streptococcus mutans, has garnered significant interest for its potential role in microbial ecology and as a lead compound for drug discovery. This document outlines the key molecular and analytical techniques required to study the muc gene cluster, its biosynthetic products, and its regulation.

Introduction to the this compound Biosynthetic Gene Cluster (muc)

The this compound biosynthetic gene cluster (muc) is a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster found in a subset of Streptococcus mutans strains.[1] This cluster is responsible for the production of this compound and a series of related acylated tetramic acids known as reutericyclins.[2] The core of the muc cluster is composed of 10 genes, designated mucA through mucJ.[1]

The biosynthesis of these compounds is significant as it is implicated in the competitive interactions of S. mutans within the oral microbiome. While reutericyclins exhibit antimicrobial activity against competing bacteria, this compound itself appears to play a role in modulating the host inflammatory response and influencing the composition of oral biofilms.[1][3] Understanding the genetic basis and regulation of this compound and reutericyclin production is therefore crucial for elucidating the pathogenic mechanisms of S. mutans and for the potential development of novel therapeutics.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process orchestrated by the enzymes encoded by the muc gene cluster. The pathway begins with the synthesis of N-acylated tetramic acids, the reutericyclins, by the core PKS/NRPS enzymes, MucD and MucE.[1] These reutericyclin intermediates are then deacylated by the MucF acylase to produce the final product, this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Analysis of this compound and Reutericyclin Production

The production of this compound and reutericyclins can be quantified to assess the impact of genetic modifications or different growth conditions. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is the method of choice for this analysis.

| Strain | Compound | Relative Production (%) |

| Wild-Type (S. mutans B04Sm5) | This compound | 100 |

| Reutericyclins | 100 | |

| ΔmucD | This compound | 0 |

| Reutericyclins | 0 | |

| ΔmucF | This compound | 0 |

| Reutericyclins | >200 | |

| ΔmucG | This compound | >150 |

| Reutericyclins | >150 | |

| ΔmucH | This compound | <50 |

| Reutericyclins | <50 | |

| ΔmucI | This compound | <70 |

| Reutericyclins | <70 |

Table 1: Relative production of this compound and reutericyclins in various S. mutans B04Sm5 mutant strains compared to the wild-type strain. Data is estimated from published qualitative and quantitative analyses.[1][3]

Experimental Protocols

Identification of the muc Gene Cluster using Bioinformatics

The identification of the muc gene cluster in a given Streptococcus mutans genome can be achieved through bioinformatics analysis.

Caption: Workflow for in-silico identification of the muc gene cluster.

Protocol:

-

Obtain the whole genome sequence of the Streptococcus mutans strain of interest.

-

Submit the genome sequence to the antiSMASH web server or use the command-line version.[4][5]

-

Analyze the antiSMASH output for predicted biosynthetic gene clusters. Look for clusters annotated as "PKS-NRPS" or "T1PKS-NRPS".

-

Perform a BLAST search of the predicted protein sequences within the identified cluster against the known Muc protein sequences from a reference strain (e.g., S. mutans B04Sm5). A high degree of homology will confirm the identity of the muc gene cluster.

Construction of a muc Gene Deletion Mutant

To study the function of the muc gene cluster, a deletion mutant can be constructed using allelic exchange mutagenesis. This protocol describes the generation of a markerless deletion.

Protocol:

-

Design primers to amplify approximately 1 kb regions upstream and downstream of the target muc gene to be deleted.

-

Amplify the upstream and downstream fragments by PCR using high-fidelity DNA polymerase.

-

Join the upstream and downstream fragments using splicing by overlap extension (SOE) PCR. This will create a single DNA fragment where the target gene is replaced by the joined flanking regions.

-

Clone the resulting fragment into a suicide vector suitable for Streptococcus mutans, which typically contains a counter-selectable marker (e.g., sacB).

-

Transform the resulting plasmid into E. coli for propagation and verification by sequencing.

-

Introduce the plasmid into S. mutans via natural transformation or electroporation.

-

Select for single-crossover integrants by plating on agar containing the appropriate antibiotic for the suicide vector.

-

Induce the second crossover event by growing the single-crossover mutants in a medium that selects against the counter-selectable marker (e.g., sucrose for sacB).

-

Screen for double-crossover mutants (i.e., the desired gene deletion mutants) by replica plating to identify colonies that have lost the antibiotic resistance from the vector.

-

Confirm the gene deletion by PCR using primers flanking the deleted region and by sequencing.

Heterologous Expression of the muc Gene Cluster

Heterologous expression of the muc gene cluster in a host like E. coli can facilitate the study of its biosynthetic products in a controlled genetic background.

Protocol:

-

Amplify the entire muc gene cluster from S. mutans genomic DNA using long-range PCR with a high-fidelity polymerase.

-

Clone the amplified muc cluster into a suitable expression vector, such as a BACmid or a high-copy plasmid with an inducible promoter (e.g., T7 promoter).

-

Transform the expression construct into a suitable E. coli expression host strain (e.g., BL21(DE3)). It is often necessary to co-express a phosphopantetheinyl transferase (PPTase) like Sfp to ensure proper activation of the PKS and NRPS domains.[2]

-

Grow the recombinant E. coli strain in a suitable culture medium and induce gene expression with the appropriate inducer (e.g., IPTG for the T7 promoter).

-

Extract the secondary metabolites from the culture supernatant and cell pellet using an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by HPLC-MS to detect the production of this compound and reutericyclins. Compare the retention times and mass spectra with authentic standards.

Quantitative Real-Time PCR (qRT-PCR) for muc Gene Expression

qRT-PCR can be used to quantify the transcript levels of muc genes under different conditions.

Protocol:

-

Design and validate primers for the muc genes of interest and a suitable housekeeping gene for normalization (e.g., 16S rRNA or gyrA). Primers should amplify a product of 100-200 bp.

-

Isolate total RNA from S. mutans cultures grown under the desired experimental conditions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

-

Perform qRT-PCR using a SYBR Green-based or probe-based detection method. The reaction mixture should contain cDNA template, forward and reverse primers, and the appropriate master mix.

-

Analyze the data using the ΔΔCt method to determine the relative expression levels of the target muc genes, normalized to the housekeeping gene.[5]

Biochemical Characterization of the MucF Acylase

The enzymatic activity of the MucF acylase can be characterized in vitro to understand its substrate specificity and kinetic parameters.

Protocol:

-

Clone the mucF gene into an expression vector with a purification tag (e.g., His-tag).

-

Express and purify the MucF protein from a suitable host like E. coli.

-

Synthesize or obtain N-acyl-tetramic acid substrates (reutericyclins).

-

Set up the enzymatic reaction containing the purified MucF enzyme, the N-acyl-tetramic acid substrate in a suitable buffer.

-

Incubate the reaction at an optimal temperature and for a defined period.

-

Quench the reaction and extract the products.

-

Analyze the reaction products by HPLC-MS to detect the formation of this compound.

-

Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction rates. A colorimetric assay can be developed by coupling the release of the fatty acid to a detection system.

Conclusion

The identification and characterization of the this compound biosynthetic gene cluster provide a fascinating window into the chemical ecology of Streptococcus mutans. The protocols and data presented in this whitepaper offer a comprehensive toolkit for researchers to further investigate the biosynthesis of this compound and its role in health and disease. Such studies will be instrumental in the development of novel strategies to combat dental caries and may unveil new bioactive compounds for therapeutic applications.

References

- 1. mucG, mucH, and mucI Modulate Production of this compound and Reutericyclins in Streptococcus mutans B04Sm5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic platforms for heterologous expression of microbial natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Genomic and phenotypic characterization of Streptococcus mutans isolates suggests key gene clusters in regulating its interaction with Streptococcus gordonii [frontiersin.org]

- 5. Genomic and phenotypic characterization of Streptococcus mutans isolates suggests key gene clusters in regulating its interaction with Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Mutanocyclin on Candida albicans

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida albicans is an opportunistic fungal pathogen that resides as a commensal in the human microbiota. Its ability to transition from a yeast-like form to a filamentous, hyphal form is a critical determinant of its virulence, enabling tissue invasion and the formation of resilient biofilms[1][2]. The interplay between microorganisms in the human body can influence this transition. One such interaction involves Streptococcus mutans, a bacterium prevalent in the oral cavity, which produces a secondary metabolite known as Mutanocyclin.[1][3]. This unacylated tetramic acid has been identified as a potent inhibitor of the yeast-to-hyphae transition in C. albicans, thereby suppressing its virulence[1][3][4]. This document provides a detailed technical overview of the molecular mechanisms underlying this compound's antifungal activity against C. albicans.

Core Mechanism of Action: Inhibition of Filamentous Growth

This compound, a secondary metabolite secreted by Streptococcus mutans, actively represses the filamentous development and virulence of Candida albicans[1][3][5]. Its primary mechanism is not fungicidal but rather focuses on inhibiting the morphological switch from yeast to hyphae, a key virulence factor for C. albicans[1][6]. Notably, this inhibitory action occurs without significantly affecting the overall cell growth rate of the fungus at effective concentrations[1][5].

The inhibitory effect is dose-dependent, with increasing concentrations of this compound leading to a greater suppression of filamentation[1][7]. This targeted action on virulence without impacting general viability suggests a specific pathway-oriented mechanism, making this compound a compound of significant interest for therapeutic development.

Molecular Pathway: Targeting the cAMP/PKA Signaling Cascade

The central hub for this compound's activity is the conserved Ras1-cAMP/PKA (Protein Kinase A) signaling pathway, which is a major regulator of morphogenesis in C. albicans[1][2][8]. This compound directly or indirectly affects the activity of this pathway to exert its anti-filamentous effects[1][8].

The key molecular interactions within this pathway are as follows:

-

Regulation of Tpk2: this compound's function involves the regulation of Tpk2, a catalytic subunit of PKA[1][2][3]. The sensitivity of C. albicans to this compound is directly linked to Tpk2 expression. Strains with inactivated Tpk2 show increased sensitivity to the compound, while those overexpressing Tpk2 exhibit increased resistance[1][3][4][5].

-

Modulation of Sfl1: Sfl1 is a transcriptional repressor and a known downstream target of Tpk2[1][3]. Dysfunction of Sfl1 and its regulated genes can override the hyphal growth defects induced by this compound, confirming its critical role in the signaling cascade[1][3][4].

-

Involvement of Other Transcription Factors: A broader set of transcription factors is implicated in the response to this compound, including Efg1 (a primary downstream target of the cAMP/PKA pathway), Ahr1, Nrg1, and Fcr1, which are all key regulators of filamentous growth[1][2].

References

- 1. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Streptococcus mutans-Candida albicans interaction in early childhood caries: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Mutanocyclin: A Secondary Metabolite of Streptococcus mutans with Bioregulatory Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Streptococcus mutans, a primary etiological agent of dental caries, produces a diverse array of secondary metabolites that influence its own fitness and the surrounding microbial community. Among these is mutanocyclin, an unacylated tetramic acid with significant bioregulatory properties. This document provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, and antimicrobial activity. Quantitative data are presented in a structured format, and key experimental protocols are described. Furthermore, visual diagrams of the biosynthetic and signaling pathways are provided to facilitate a deeper understanding of this intriguing secondary metabolite.

Introduction

Streptococcus mutans is a key player in the formation of dental biofilms and the progression of dental caries, largely due to its ability to produce acid and extracellular polysaccharides.[1][2] The production of secondary metabolites by S. mutans is a critical factor in its ability to compete and persist within the complex oral microbiome.[3] this compound (MUC), a recently identified secondary metabolite, has emerged as a molecule of interest due to its multifaceted effects on both the producing organism and other members of the oral microbiota.[1][4] This technical guide synthesizes the current knowledge on this compound, offering a resource for researchers investigating its therapeutic potential.

Biosynthesis of this compound

This compound is synthesized via a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathway encoded by the muc biosynthetic gene cluster (BGC).[3] This gene cluster is present in approximately 15% of globally distributed S. mutans strains.[2][4] The core biosynthetic machinery involves the enzymes MucD (NRPS) and MucE (PKS).[5] A key step in the biosynthesis of this compound is the deacylation of its precursor, reutericyclin, a process catalyzed by the enzyme MucF, which has been identified as a novel membrane-associated aminoacylase.[3]

Caption: Proposed biosynthetic pathway of this compound from the muc gene cluster.

Mechanism of Action and Biological Activities

This compound exhibits a range of biological activities, influencing both prokaryotic and eukaryotic cells within the oral cavity. Its effects are concentration-dependent and can be either inhibitory or stimulatory.

Antibacterial Activity

This compound demonstrates significant inhibitory effects on its parent organism, S. mutans. It has been shown to inhibit planktonic growth, biofilm formation, lactic acid production, and the synthesis of water-insoluble glucans.[1] The minimum inhibitory concentration (MIC) of this compound against S. mutans has been determined to be 1024 µg/mL.[6][7]

In contrast to its effects on S. mutans, lower concentrations of this compound have been observed to stimulate the growth of commensal oral streptococci such as Streptococcus gordonii and Streptococcus sanguinis.[1] This suggests a role for this compound in modulating the microbial balance within the oral biofilm. Furthermore, this compound enhances the antagonistic activity of S. gordonii and S. sanguinis against S. mutans by upregulating the expression of the H2O2-producing gene spxB in these commensals.[1]

Antifungal Activity

This compound has been found to repress the filamentous development and virulence of the opportunistic fungal pathogen Candida albicans.[4] This inhibition is mediated through the regulation of the Ras1-cAMP/PKA signaling pathway in C. albicans.[4] Specifically, this compound's effects are linked to the PKA catalytic subunit Tpk2 and its downstream target, the transcriptional regulator Sfl1.[4]

Caption: Signaling pathway of this compound's inhibitory effect on C. albicans filamentation.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data regarding the biological activity of this compound.

| Organism | Activity | Concentration | Reference |

| Streptococcus mutans | Minimum Inhibitory Concentration (MIC) | 1024 µg/mL | [6][7] |

| Streptococcus mutans | Inhibition of planktonic growth | 128 and 256 µg/mL | [7] |

| Streptococcus mutans | Inhibition of biofilm formation | Dose-dependent | [1] |

| Streptococcus mutans | Reduction in lactic acid production | Dose-dependent | [1][7] |

| Streptococcus gordonii | Growth stimulation | Lower concentrations | [1] |

| Streptococcus sanguinis | Growth stimulation | Lower concentrations | [1] |

| Candida albicans | Inhibition of filamentous growth | 32 µg/mL | [4] |

| In vitro oral biofilm | 50% inhibition of biofilm formation | 100 - 500 µM | [8] |

Key Experimental Protocols

This section outlines the general methodologies employed in the study of this compound.

Isolation and Purification of this compound

-

Culturing: S. mutans strains known to produce this compound are cultured in an appropriate broth medium under anaerobic conditions.

-

Extraction: The culture supernatant is subjected to solvent extraction, typically using ethyl acetate, to isolate secondary metabolites.

-

Chromatography: The crude extract is then purified using high-performance liquid chromatography (HPLC) to obtain pure this compound.[4]

Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Suspension: A standardized suspension of S. mutans is prepared.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial suspension is added to each well, and the plate is incubated under appropriate conditions.

-

Observation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

Biofilm Inhibition Assay

-

Biofilm Growth: S. mutans is cultured in a suitable medium in a microtiter plate to allow for biofilm formation.

-

Treatment: Various concentrations of this compound are added to the wells at the beginning of the incubation period.

-

Quantification: After incubation, the planktonic cells are removed, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass.[8]

Caption: General workflow for assessing the inhibitory effect of this compound on biofilm formation.

Conclusion and Future Perspectives

This compound is a fascinating secondary metabolite of S. mutans with a complex and nuanced role in the oral microbiome. Its ability to inhibit its producer at high concentrations while promoting the growth of beneficial commensals at lower concentrations highlights its potential as a bioregulatory agent. Furthermore, its antifungal activity against C. albicans broadens its therapeutic prospects. Future research should focus on elucidating the precise molecular targets of this compound in S. mutans and further exploring its potential for modulating the oral biofilm in a way that favors a healthy microbial community. The development of synthetic analogs could also open new avenues for drug development aimed at preventing dental caries and other oral infectious diseases.

References

- 1. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

Mutanocyclin: A Technical Guide to its Anti-Cariogenic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anti-cariogenic properties of Mutanocyclin, a secondary metabolite produced by Streptococcus mutans. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.

Introduction

Dental caries remains a significant global health issue, with the bacterium Streptococcus mutans identified as a primary etiological agent. S. mutans contributes to the pathogenesis of caries through its ability to form biofilms (dental plaque), produce acids from dietary sugars, and thrive in the resulting acidic environment. This compound, a recently identified secondary metabolite from S. mutans, has emerged as a promising agent with potent anti-cariogenic properties.[1][2][3] This guide delves into the scientific basis of this compound's activity, offering valuable insights for researchers and professionals in drug development.

Quantitative Data on Anti-Cariogenic Effects

This compound has demonstrated significant inhibitory effects on key virulence factors of Streptococcus mutans in both mono- and multispecies biofilm models.[1] The following tables summarize the quantitative data from various studies.

Table 1: Effect of this compound on S. mutans Planktonic Growth and Biofilm Formation

| Parameter | Concentration of this compound | Observation | Reference |

| Planktonic Growth | MIC: 64 µg/mL | Significant inhibition of bacterial growth. | [1] |

| Biofilm Formation (Mono-species) | 100 - 500 µM | 50% decrease in biofilm formation. | [4][5] |

| Biofilm Formation (Multi-species) | Not specified | Substantial inhibitory effect on biofilm formation. | [1] |

Table 2: Effect of this compound on S. mutans Cariogenic Virulence Factors

| Virulence Factor | Concentration of this compound | % Reduction/Observation | Reference |

| Lactic Acid Production (Mono-species) | Not specified | Significant reduction. | [1] |

| Lactic Acid Production (Multi-species) | Not specified | Significant reduction. | [1] |

| Water-Insoluble Glucan (WIG) Synthesis | Not specified | Significant reduction. | [1] |

| Extracellular Polysaccharide (EPS) Production | Not specified | Significant reduction. | [1][2] |

Table 3: Effect of this compound on Gene Expression in S. mutans

| Gene | Concentration of this compound | Fold Change in Expression | Reference |

| gtfB | 64 µg/mL | ~0.51-fold decrease | [6] |

| gbpC | 64 µg/mL | ~0.38-fold decrease | [6] |

| comDE | 64 µg/mL | ~4.78-fold increase | [6] |

| vicR | 64 µg/mL | ~1.88-fold increase | [6] |

Mechanism of Action

This compound exerts its anti-cariogenic effects through a multi-faceted mechanism that involves the modulation of key regulatory systems in S. mutans and interactions within the oral microbiome.

Regulation of Virulence Gene Expression in S. mutans

This compound's primary mechanism appears to be the disruption of virulence gene expression in S. mutans. It is speculated that this compound may upregulate negative regulators such as covR.[2] The CovR protein is known to repress the expression of genes encoding glucosyltransferases (gtfB, gtfC) and glucan-binding proteins (gbpC), which are crucial for the synthesis of the extracellular polysaccharide matrix of biofilms.[6]

Interestingly, this compound treatment leads to the upregulation of the two-component systems comDE and vicRK.[6] While these systems are typically associated with promoting biofilm formation, their upregulation in the presence of this compound may represent a stress response by the bacterium.[6] Despite the increase in vicR expression, which can activate gtfB, the overall effect of this compound is a significant reduction in EPS production, suggesting a more complex regulatory interplay.[2]

Modulation of Oral Microbial Communities

In a multispecies biofilm context, this compound exhibits a selective antimicrobial activity. While it inhibits the growth of S. mutans, it can stimulate the growth of beneficial commensal streptococci such as Streptococcus gordonii and Streptococcus sanguinis at lower concentrations.[1][2][3] Furthermore, this compound enhances the antagonistic activity of these commensal species against S. mutans by upregulating the expression of the spxB gene, which is involved in hydrogen peroxide (H₂O₂) production.[2] This shift in the microbial balance contributes to a less cariogenic environment.

Interaction with Candida albicans

S. mutans and the fungus Candida albicans often coexist in dental plaque and can exhibit a synergistic relationship that enhances cariogenicity. This compound has been shown to inhibit the filamentous growth of C. albicans, a key virulence trait.[7] This inhibition is mediated through the cAMP/PKA signaling pathway in the fungus.[7][8] By suppressing the yeast-to-hypha transition, this compound can disrupt the pathogenic interaction between these two microorganisms.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-cariogenic properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. mutans.

-

Preparation of Inoculum: Culture S. mutans (e.g., ATCC 25175) in Brain Heart Infusion (BHI) broth at 37°C in a 5% CO₂ atmosphere to mid-exponential phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in BHI broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.5 to 256 µg/mL).

-

Inoculation: Add the standardized S. mutans inoculum to each well of the microtiter plate. Include a positive control (no this compound) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the effect of this compound on the ability of S. mutans to form biofilms.

-

Biofilm Growth: Grow S. mutans in BHI broth supplemented with 1% sucrose in a 96-well flat-bottomed microtiter plate in the presence of various concentrations of this compound. Incubate at 37°C in a 5% CO₂ atmosphere for 24-48 hours.

-

Washing: Gently decant the medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

-

Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

-

Staining: Remove the methanol and air-dry the plate. Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Discard the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear.

-

Solubilization: Air-dry the plate and add 150 µL of 33% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-600 nm using a microplate reader.

Lactic Acid Production Assay

This protocol measures the impact of this compound on acid production by S. mutans.

-

Biofilm or Planktonic Culture: Grow S. mutans biofilms or planktonic cultures in the presence of various concentrations of this compound as described in the previous protocols.

-

Supernatant Collection: After incubation, carefully collect the culture supernatant from each well or tube.

-

Lactic Acid Measurement: Determine the lactic acid concentration in the supernatant using a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Data Analysis: Normalize the lactic acid concentration to the number of viable cells (colony-forming units, CFU) or total protein content to account for any effects of this compound on bacterial growth.

Water-Insoluble Glucan (WIG) Synthesis Assay

This method quantifies the effect of this compound on the production of a key component of the biofilm matrix.

-

Biofilm Growth: Grow S. mutans biofilms in BHI broth supplemented with sucrose and containing different concentrations of this compound.

-

Biofilm Collection: After incubation, discard the supernatant and wash the biofilms with PBS. Scrape the biofilms from the surface.

-

WIG Extraction: Resuspend the collected biofilm in a known volume of water. Pellet the bacterial cells by centrifugation. The pellet contains the water-insoluble glucans.

-

Quantification: Quantify the amount of WIG in the pellet using a colorimetric method, such as the anthrone-sulfuric acid method. This involves hydrolyzing the glucans to glucose and then reacting the glucose with anthrone reagent to produce a colored product that can be measured spectrophotometrically.

Gene Expression Analysis (RT-qPCR)

This protocol assesses the effect of this compound on the expression of key virulence-related genes in S. mutans.

-

RNA Extraction: Treat S. mutans cultures with the desired concentrations of this compound for a specific period. Harvest the bacterial cells and extract total RNA using a suitable RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes (gtfB, gbpC, comDE, vicR, etc.), and a suitable housekeeping gene (e.g., 16S rRNA) for normalization. Use a fluorescent dye such as SYBR Green or a probe-based assay for detection.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

The following diagrams illustrate key experimental workflows and the proposed signaling pathway of this compound's action.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. The suppression effect of SCH-79797 on Streptococcus mutans biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biofilm formation by Streptococcus mutans and its inhibition by green tea extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal violet staining protocol | Abcam [abcam.com]

- 8. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional Regulation of the Mutanocyclin Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutanocyclin is a secondary metabolite produced by the oral bacterium Streptococcus mutans, a primary etiological agent of dental caries. This molecule is synthesized by the muc biosynthetic gene cluster (BGC), which comprises 10 genes, mucA through mucJ.[1][2] The regulation of this gene cluster is critical for the production of this compound and the related reutericyclins, which play roles in interspecies competition within the oral microbiome.[1][2] This technical guide provides an in-depth overview of the current understanding of the transcriptional regulation of the this compound gene cluster, focusing on quantitative data, experimental methodologies, and the key regulatory players.

Core Regulatory Elements

The transcriptional control of the this compound gene cluster is primarily governed by two cluster-situated TetR/AcrR family transcriptional regulators: MucG and MucH .[1] These regulators exert opposing effects on the expression of the muc operon.

-

MucH: Functions as a transcriptional activator . Its deletion leads to a significant reduction in the production of both this compound and reutericyclins.[1]

-

MucG: Acts as a transcriptional repressor . Deletion of mucG results in an increased production of this compound and reutericyclins.[1]

Quantitative Analysis of Gene Expression

The functional roles of MucG and MucH as a repressor and activator, respectively, are substantiated by quantitative analysis of muc gene cluster expression in corresponding deletion mutants. The following table summarizes the reported fold changes in mRNA levels.

| Gene | Function | Fold Change in ΔmucG (log2)[3] | Fold Change in ΔmucH (log2)[3] |

| mucA | Tailoring enzyme | Not significantly changed | -4.5 |

| mucB | Tailoring enzyme | Not significantly changed | -4.7 |

| mucC | Tailoring enzyme | Not significantly changed | -5.1 |

| mucD | Nonribosomal peptide synthetase (NRPS) | -1.5 | -8.5 |

| mucE | Polyketide synthase (PKS) | -2.0 | -7.9 |

| mucF | Acylase | Not significantly changed | -6.3 |

| mucG | Transcriptional regulator (repressor) | Not applicable | -2.1 |

| mucH | Transcriptional regulator (activator) | Not significantly changed | Not applicable |

| mucI | Transporter | -1.8 | -6.8 |

| mucJ | Unknown | Not significantly changed | -5.9 |

Regulatory Pathway and Experimental Workflow

The interplay between MucG and MucH in regulating the this compound gene cluster can be visualized as a direct control mechanism on the muc operon. The general experimental workflow to elucidate this regulatory network is also depicted below.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments, adapted from established methods for S. mutans and related bacteria.

Gene Deletion and Complementation in S. mutans

This protocol is based on established methods for creating markerless gene deletions in S. mutans.

a. Construction of Deletion Cassette:

-

Amplify ~1 kb fragments upstream and downstream of the target gene (mucG or mucH) from S. mutans genomic DNA using high-fidelity DNA polymerase.

-

Amplify an antibiotic resistance cassette (e.g., erythromycin or spectinomycin) flanked by loxP sites.

-

Join the upstream fragment, the antibiotic resistance cassette, and the downstream fragment using overlap extension PCR or Gibson assembly.

-

Clone the resulting deletion cassette into a suicide vector.

b. Transformation of S. mutans :

-

Grow S. mutans to mid-log phase in a suitable medium (e.g., Todd-Hewitt broth with yeast extract).

-

Induce competence by adding competence-stimulating peptide (CSP).

-

Add the suicide vector containing the deletion cassette and incubate to allow for homologous recombination.

-

Plate the transformation mixture on agar plates containing the appropriate antibiotic to select for transformants that have integrated the cassette.

-

Verify the double-crossover recombination event by PCR using primers flanking the target gene locus.

c. Marker Excision (for markerless deletion):

-

Transform the mutant strain with a plasmid expressing Cre recombinase under an inducible promoter.

-

Induce the expression of Cre recombinase to excise the antibiotic resistance cassette via recombination between the loxP sites.

-

Cure the Cre-expressing plasmid (e.g., through serial passaging without selection).

d. Gene Complementation:

-

Clone the wild-type gene (mucG or mucH) with its native promoter into an integration vector.

-

Transform the mutant strain with the complementation vector.

-

Select for transformants with the appropriate antibiotic.

-

Verify the integration of the complementation construct at a neutral locus in the chromosome by PCR.

RNA Isolation and RT-qPCR Analysis

This protocol is adapted from methods optimized for RNA extraction from S. mutans.[4][5]

a. RNA Isolation:

-

Grow S. mutans cultures (wild-type, ΔmucG, ΔmucH) to the desired growth phase.

-

Harvest cells by centrifugation and immediately resuspend in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).

-

Lyse the cells using a combination of enzymatic (e.g., lysozyme, mutanolysin) and mechanical (e.g., bead beating) methods in the presence of a chaotropic agent (e.g., guanidinium thiocyanate).

-

Extract total RNA using a phenol-chloroform method or a commercial RNA purification kit with an on-column DNase treatment step.

-

Treat the purified RNA with a second round of DNase I to ensure complete removal of contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

b. Reverse Transcription and Quantitative PCR (RT-qPCR):

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase and random hexamer primers.

-

Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for the muc genes and a housekeeping gene (e.g., 16S rRNA) for normalization.

-

Perform the qPCR using a real-time PCR system.

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This hypothetical protocol is based on general methods for the analysis of secondary metabolites from bacterial cultures.

a. Sample Preparation:

-

Grow S. mutans cultures in a defined or semi-defined medium for a specified period.

-

Centrifuge the culture to pellet the cells.

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent to dryness under reduced pressure.

-

Re-dissolve the dried extract in a small volume of the mobile phase (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.22 µm filter before injection.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) monitoring at a wavelength range that includes the absorbance maximum of this compound (e.g., 254 nm and 280 nm).

-

Quantification: Use a standard curve generated from purified this compound of known concentrations.

Electrophoretic Mobility Shift Assay (EMSA) for MucG/MucH Binding

This hypothetical protocol is adapted from a published method for another TetR-family regulator in S. mutans.

a. Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the promoter region of the muc operon.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).

-

Purify the labeled probe.

b. Protein Purification:

-

Clone the coding sequence of mucG or mucH into an expression vector with an affinity tag (e.g., His-tag).

-

Overexpress the protein in E. coli.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

-

Assess the purity and concentration of the protein.

c. Binding Reaction:

-

In a final volume of 20 µL, combine the binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)), the labeled probe, and varying concentrations of the purified MucG or MucH protein.

-

Incubate the reactions at room temperature for 20-30 minutes.

d. Electrophoresis and Detection:

-

Load the binding reactions onto a native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system.

-

For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film. For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Note: Quantitative binding affinity (Kd) can be determined by quantifying the free and bound probe at different protein concentrations and fitting the data to a binding isotherm. However, to date, no such quantitative data for MucG or MucH has been published.

Signaling Pathways and Future Directions

The direct upstream signaling pathways that modulate the activity of MucG and MucH in response to environmental or cellular cues are currently unknown. TetR-family regulators are often allosterically regulated by the binding of small molecule ligands, which can be substrates or products of the pathways they regulate, or other signaling molecules. Future research should focus on:

-

Identifying the effector molecules that bind to MucG and MucH to modulate their DNA-binding activity.

-

Performing ChIP-seq analysis to identify the genome-wide binding sites of MucG and MucH and uncover any additional regulatory targets.

-

Elucidating the broader regulatory network that integrates this compound production with other cellular processes in S. mutans, such as biofilm formation, acid tolerance, and competence.

This technical guide provides a comprehensive summary of the current knowledge on the transcriptional regulation of the this compound gene cluster. The provided data and protocols serve as a valuable resource for researchers aiming to further unravel the complexities of secondary metabolism in Streptococcus mutans and to explore its potential for therapeutic intervention.

References

- 1. Biophysical characterization of DNA binding from single molecule force measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The TetR Family of Transcriptional Repressors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding characteristics of Streptococcus mutans for calcium and casein phosphopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Transcription by SMU.1349, a TetR Family Regulator, in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The TetR Family of Regulators - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Sources of Mutanocyclin Beyond Streptococcus mutans: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mutanocyclin, a tetramic acid secondary metabolite, has garnered interest for its biological activities, including its role in microbial ecology and potential immunomodulatory effects. While Streptococcus mutans, a key bacterium implicated in dental caries, is the most well-documented natural producer of this compound, the distribution of its biosynthetic machinery suggests a broader taxonomic potential. This technical guide provides an in-depth exploration of the known and potential natural producers of this compound, focusing on the genetic basis of its production, quantitative data, and detailed experimental protocols for its study. Currently, Streptococcus mutans remains the only experimentally verified producer of this compound. However, genomic evidence points toward the presence of the requisite muc biosynthetic gene cluster (BGC) in other primate-associated bacteria, namely Sarcina troglodytae and Streptococcus macacae, indicating a potential for this compound synthesis that awaits experimental confirmation. This guide consolidates the current knowledge, offering a comprehensive resource for researchers investigating this intriguing natural product.

Introduction to this compound and Its Analogs

This compound is a member of the tetramic acid family of natural products, characterized by a pyrrolidine-2,4-dione core structure. It is closely related to reutericyclins, which are N-acylated versions of the same core. In S. mutans, this compound is the terminal product of the muc biosynthetic gene cluster, derived from reutericyclins through the action of a deacylase.[1] While reutericyclins exhibit potent antimicrobial activity against a range of Gram-positive bacteria, this compound itself has shown limited antibacterial action but displays anti-inflammatory properties.[1][2] The discovery of the muc BGC in a subset of S. mutans strains opened the door to understanding its biosynthesis and ecological role.

The muc Biosynthetic Gene Cluster: The Genetic Blueprint for this compound Production

The capacity to synthesize this compound is encoded within the muc biosynthetic gene cluster. In the well-studied Streptococcus mutans strain B04Sm5, this cluster comprises ten genes, mucA through mucJ.[2] The core of this cluster is a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.

Table 1: Genes of the muc Biosynthetic Gene Cluster in S. mutans B04Sm5 and Their Putative Functions.

| Gene | Putative Function |

| mucA | Tailoring enzyme, homologous to diacetylphloroglucinol biosynthesis proteins.[2] |

| mucB | Tailoring enzyme, homologous to diacetylphloroglucinol biosynthesis proteins.[2] |

| mucC | Tailoring enzyme, homologous to diacetylphloroglucinol biosynthesis proteins.[2] |

| mucD | Non-ribosomal peptide synthetase (NRPS), responsible for incorporating an amino acid into the backbone.[2] |

| mucE | Polyketide synthase (PKS), responsible for extending the polyketide chain.[2] |

| mucF | Acylase, responsible for cleaving the acyl chain from reutericyclins to produce this compound.[2] |

| mucG | TetR/AcrR family transcriptional regulator.[2] |

| mucH | TetR/AcrR family transcriptional regulator.[2] |

| mucI | DHA2 family transporter, likely involved in export.[2] |

| mucJ | Small multidrug export protein.[2] |

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the assembly of a reutericyclin precursor by the NRPS-PKS machinery encoded by mucD and mucE. This is followed by tailoring steps potentially involving mucA, mucB, and mucC. The final step is the deacylation of the reutericyclin intermediate by the MucF acylase to yield this compound.

Regulation of this compound Production in S. mutans

The production of this compound and its reutericyclin precursors is tightly regulated. Studies in S. mutans B04Sm5 have identified two transcriptional regulators, MucG and MucH, that modulate the expression of the muc BGC. MucH has been shown to be a transcriptional activator of the cluster.[2][3] Deletion of mucH leads to a reduction in the production of both this compound and reutericyclins.[3] Conversely, deletion of mucG results in increased production of these compounds, suggesting it acts as a repressor.[3]

Quantitative Analysis of this compound and Reutericyclin Production

Quantitative data on the production of this compound and reutericyclins by S. mutans B04Sm5 and its mutants highlight the regulatory roles of mucG and mucH. While specific yields can vary based on culture conditions, the relative changes in production in mutant strains provide insight into the biosynthetic pathway's control.

Table 2: Relative Production of this compound and Reutericyclins by S. mutans B04Sm5 and its Mutants.

| Strain | This compound Production | Reutericyclin Production | Phenotype |

| Wild-type B04Sm5 | Produced | Produced | Produces both compounds, with this compound as the major product.[1] |

| ΔmucF (Acylase mutant) | Abolished | Increased | Accumulates reutericyclins, leading to self-inhibition of growth.[2] |

| ΔmucH (Activator mutant) | Reduced | Reduced | Decreased production of both compounds and loss of inhibitory phenotype against competitors.[3] |

| ΔmucG (Repressor mutant) | Increased | Increased | Enhanced production of both compounds, leading to impaired growth.[3] |

The biological activity of these compounds is also of significant interest. Reutericyclins, in particular, show potent antimicrobial activity.

Table 3: Antimicrobial Activity of Reutericyclin.

| Target Organism | MIC (µg/mL) | Reference |

| Lactobacillus sanfranciscensis | ~1-10 | [4] |

| Staphylococcus aureus | ~1-10 | [4] |

| Bacillus subtilis | ~1-10 | [4] |

| Gram-negative bacteria | Inactive | [5] |

Note: MIC values can vary depending on the specific assay conditions.

Experimental Protocols

Cultivation of S. mutans for this compound Production

-

Strain: Streptococcus mutans B04Sm5.

-

Medium: Brain Heart Infusion (BHI) broth.

-

Inoculation: Inoculate a single colony into 5 mL of BHI broth and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Scale-up: Use the overnight culture to inoculate a larger volume of BHI broth (e.g., 1 L) at a 1:100 dilution.

-

Incubation: Incubate the large culture at 37°C in a 5% CO₂ atmosphere for 48-72 hours.

Extraction and Purification of this compound

-

Cell Separation: Centrifuge the culture at 8,000 x g for 15 minutes to pellet the cells. Separate the supernatant.

-

Supernatant Extraction: Acidify the supernatant to pH 2.0 with HCl and extract three times with an equal volume of ethyl acetate.

-

Cell Pellet Extraction: Resuspend the cell pellet in an appropriate buffer and perform cell lysis (e.g., sonication or bead beating). Extract the cell lysate with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Chromatographic Purification: Purify the crude extract using a combination of chromatographic techniques such as silica gel chromatography, followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization of this compound

-

Mass Spectrometry: Determine the molecular weight using high-resolution mass spectrometry (HR-MS).

-

NMR Spectroscopy: Elucidate the structure using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).

Potential Natural Producers of this compound Beyond S. mutans